

# 3-Acetyloxindole: Technical Guide for Medicinal Chemistry Applications

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## Compound of Interest

Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

Cat. No.: B098130

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## Executive Summary

**3-Acetyloxindole** (3-acetyl-1,3-dihydro-2H-indol-2-one) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Its structural versatility, driven by keto-enol tautomerism at the C3 position, allows it to function as a nucleophile in Knoevenagel condensations—a key step in generating "warhead" motifs for drugs targeting VEGFR, PDGFR, and FGFR pathways. This guide provides a comprehensive technical profile, validated synthetic protocols, and mechanistic insights for researchers in drug discovery.

## Part 1: Chemical Identity & Physiochemical Profile

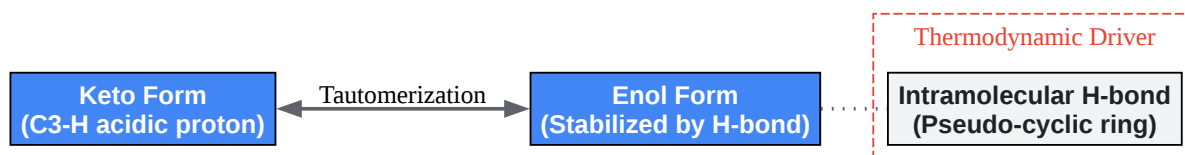
### Core Identifiers

Parameter	Technical Specification
Chemical Name	3-Acetyl-1,3-dihydro-2H-indol-2-one
Common Name	3-Acetyloxindole; 3-Acetyl-2-oxindole
CAS Number	17266-70-5
Molecular Weight	175.19 g/mol
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>
Physical State	Solid (typically off-white to pale yellow crystals)
Melting Point	208–210 °C (decomposes)
Solubility	Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.[1][2][3][4][5]

## Structural Dynamics: Keto-Enol Tautomerism

The reactivity of **3-acetyloxindole** is defined by the acidity of the C3 proton (

). In solution, it exists in equilibrium between the dicarbonyl keto form and the hydrogen-bond-stabilized enol form (3-(1-hydroxyethylidene)indolin-2-one). This tautomerism is thermodynamically driven by the formation of a six-membered intramolecular hydrogen bond and extended conjugation with the indole ring.



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Figure 1: The keto-enol equilibrium is central to the molecule's reactivity, with the enol form often predominating in non-polar solvents due to intramolecular hydrogen bonding.

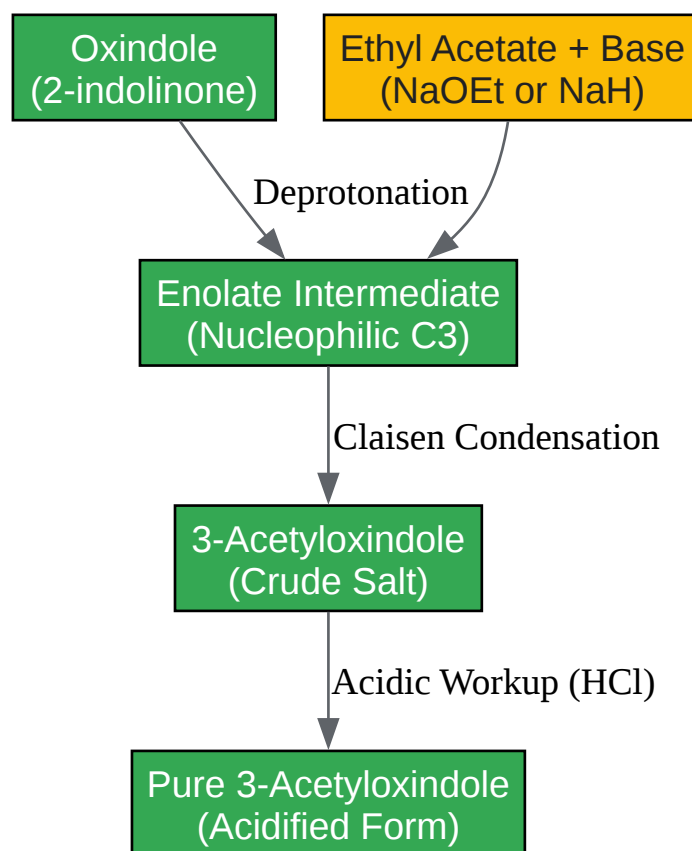
## Part 2: Synthetic Routes & Optimization

## The Claisen Condensation Route

The most robust method for synthesizing **3-acetyloxindole** involves the Claisen condensation of oxindole (2-indolinone) with an acetate ester (typically ethyl acetate) in the presence of a strong base. This route is preferred over direct C-acylation with acetyl chloride, which often leads to mixtures of N-acylated and C-acylated products.

Mechanistic Insight:

- Deprotonation: A base (NaOEt or NaH) removes a proton from the C3 position of oxindole, generating a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl acetate.
- Elimination: Ethoxide is eliminated, forming the beta-dicarbonyl species.
- Workup: Acidification is required to protonate the final product, which often precipitates due to low aqueous solubility.



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Figure 2: Synthetic workflow for the selective C-acylation of oxindole.

## Part 3: Reactivity & Medicinal Chemistry

### Applications[6]

#### Kinase Inhibitor Design (The "Warhead" Assembly)

**3-Acetyloxindole** is a precursor to a class of drugs known as indolinone receptor tyrosine kinase (RTK) inhibitors. The structural homology to ATP allows the oxindole core to bind in the hinge region of the kinase domain.

Key Reaction: Knoevenagel Condensation To generate active inhibitors, **3-acetyloxindole** (or its derivatives) undergoes Knoevenagel condensation with aldehydes (e.g., pyrrole-2-carbaldehyde). The resulting benzylidene or alkylidene double bond extends conjugation, locking the molecule in a planar conformation essential for fitting into the narrow ATP-binding pocket.

- Target Examples: VEGFR2 (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor).
- Drug Homology: While Sunitinib (Sutent) utilizes a 5-fluoro-oxindole core, the 3-acylated variants are critical for exploring different binding vectors and solubility profiles [1].

#### Deacylative Alkylation

Recent methodologies utilize **3-acetyloxindole** as a "masked" enolate. In this strategy, the acetyl group activates the C3 position for alkylation and is subsequently removed (deacylation) in situ. This allows for the synthesis of sterically hindered 3,3-disubstituted oxindoles, a scaffold found in numerous alkaloids and spiro-cyclic natural products [2].

## Part 4: Validated Experimental Protocol

### Protocol: Synthesis of 3-Acetyl-2-oxindole via Claisen Condensation

Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps involving NaH under an inert atmosphere (Argon/Nitrogen). Ethyl acetate is flammable.

Reagents:

- Oxindole (1.33 g, 10 mmol)
- Ethyl Acetate (Dry, used as solvent/reagent, ~20 mL)
- Sodium Hydride (60% dispersion in oil, 0.8 g, 20 mmol) OR Sodium Ethoxide (freshly prepared).
- Toluene (optional co-solvent for higher boiling point).

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Sodium Hydride (2 eq) in dry Toluene (or excess Ethyl Acetate) under Argon.
- Addition: Add Oxindole (1 eq) portion-wise at  
  
. Evolution of  
  
gas will occur. Stir for 30 minutes to ensure complete formation of the enolate.
- Condensation: Add Ethyl Acetate (excess, or 1.2 eq if using Toluene) dropwise.
- Reaction: Heat the mixture to reflux (  
  
) for 4–6 hours. The reaction mixture will typically turn thick and yellow/orange as the sodium salt of the product forms.
- Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting oxindole (  
  
) should disappear.
- Workup:
  - Cool the mixture to room temperature.

- Quench carefully with ice-water.
  - The aqueous layer (containing the product salt) is separated. If the product is solid, filter the salt.
  - Acidification: Acidify the aqueous phase (or suspended salt) with 2M HCl to pH
2. The **3-acetyloxindole** will precipitate as a solid.
- Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Yield: Typical yields range from 65% to 85%.

## References

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